molecular formula C12H21NO3 B14478232 Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate CAS No. 66035-85-6

Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate

Cat. No.: B14478232
CAS No.: 66035-85-6
M. Wt: 227.30 g/mol
InChI Key: AMGGNYOQLQTKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5-(piperidin-1-yl)pentanoate typically involves the reaction of piperidine with ethyl 5-oxo-5-bromopentanoate. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-oxo-5-(piperidin-1-yl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5-(piperidin-1-yl)pentanoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperidine ring and the ester group makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

66035-85-6

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

ethyl 5-oxo-5-piperidin-1-ylpentanoate

InChI

InChI=1S/C12H21NO3/c1-2-16-12(15)8-6-7-11(14)13-9-4-3-5-10-13/h2-10H2,1H3

InChI Key

AMGGNYOQLQTKLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)N1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.